![molecular formula C20H24N2O2S B2686981 N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893097-26-2](/img/structure/B2686981.png)
N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound is part of a broader class of chemicals that involve thiophene derivatives known for their rich chemistry and potential in creating new materials and drugs. Research on related thiophene compounds has shown innovative synthetic routes and chemical transformations. For instance, studies have demonstrated the synthesis of substituted thiophene derivatives through reactions that yield compounds with significant biological activities (Sedlák et al., 2008; Kausar et al., 2021). These studies open up pathways for synthesizing complex thiophene-based molecules, including the one .
Biological Activities
Thiophene derivatives have been extensively investigated for their biological activities. Various compounds within this family exhibit a range of bioactive properties, such as antimicrobial, antifungal, and anticonvulsant activities. For example, thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities, indicating their potential as antibiotic and antibacterial drugs (Vasu et al., 2003; Altundas et al., 2010). This evidence suggests that N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide could potentially exhibit similar biological properties, making it a candidate for further pharmacological studies.
Medicinal Chemistry Applications
In medicinal chemistry, thiophene derivatives are explored for their therapeutic potential, including their role as enzyme inhibitors, and their antihistaminic, anti-inflammatory, and anticancer activities. Specifically, thiophene-2-carboxamide Schiff base derivatives have been studied for their acetylcholinesterase and butyrylcholinesterase inhibitory activities, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's (Kausar et al., 2021). These findings highlight the potential application of this compound in developing new therapeutic agents.
Propriétés
IUPAC Name |
N-methyl-2-(3-phenylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-21-19(24)18-15-10-6-3-7-11-16(15)25-20(18)22-17(23)13-12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSJMDYTCGFQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2686905.png)

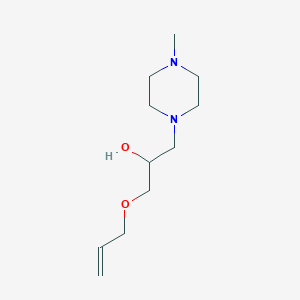
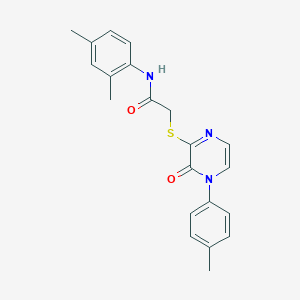
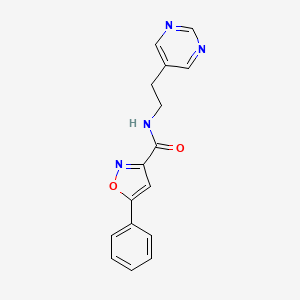

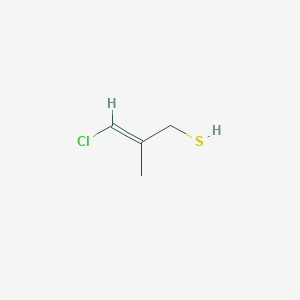
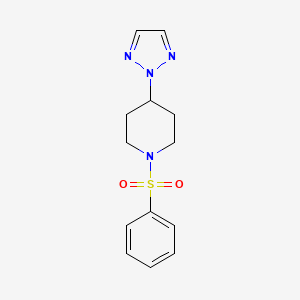
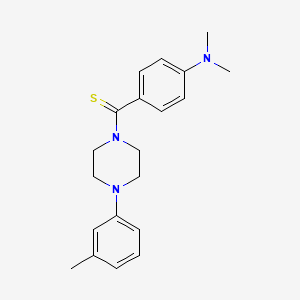
![2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2686919.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2686921.png)